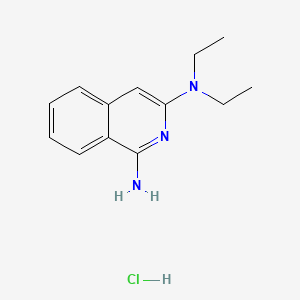![molecular formula C3F8S2 B14675261 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane CAS No. 34880-32-5](/img/structure/B14675261.png)
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms and a disulfanyl group, making it highly reactive and useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of pentafluoroethane with trifluoromethyl disulfide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using distillation and other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane involves its interaction with various molecular targets. The compound’s high reactivity is attributed to the presence of multiple fluorine atoms and the disulfanyl group, which can form strong bonds with other molecules. This reactivity allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry and other applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with similar reactivity but different structural features.
Ethane, 1,1,2,2-tetrafluoro-: A simpler fluorinated ethane derivative with fewer fluorine atoms.
Uniqueness
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane is unique due to its combination of multiple fluorine atoms and a disulfanyl group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under harsh conditions.
Propiedades
Número CAS |
34880-32-5 |
|---|---|
Fórmula molecular |
C3F8S2 |
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
1,1,1,2,2-pentafluoro-2-(trifluoromethyldisulfanyl)ethane |
InChI |
InChI=1S/C3F8S2/c4-1(5,6)2(7,8)12-13-3(9,10)11 |
Clave InChI |
YTRCIVIVCWSDLV-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)SSC(F)(F)F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
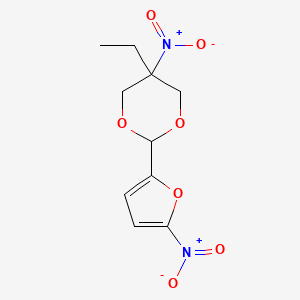
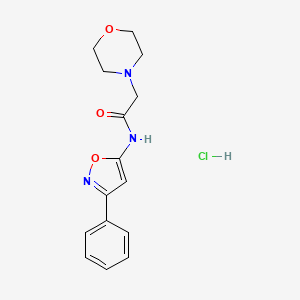

![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)
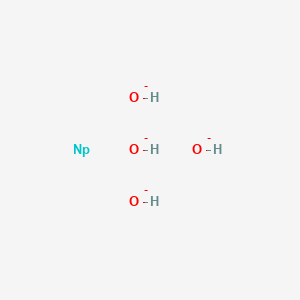
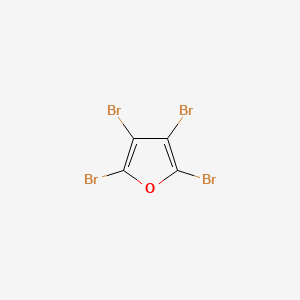
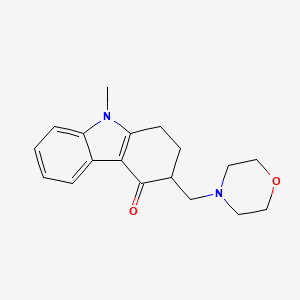
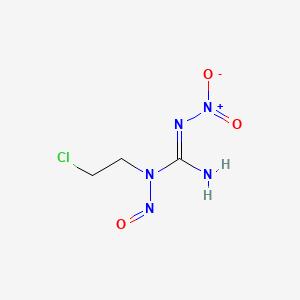
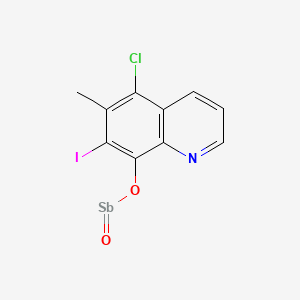

![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
